Cas no 62367-69-5 (1-(1-methyl-2-phenyl-1H-indol-3-yl)butane-1,3-dione)

1-(1-methyl-2-phenyl-1H-indol-3-yl)butane-1,3-dione structure
62367-69-5 structure
Product name:1-(1-methyl-2-phenyl-1H-indol-3-yl)butane-1,3-dione
CAS No:62367-69-5
MF:C19H17NO2
MW:291.34378
CID:956581
PubChem ID:100410

1-(1-methyl-2-phenyl-1H-indol-3-yl)butane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methyl-2-phenyl-1H-indol-3-yl)butane-1,3-dione
    • 1-(1-methyl-2-phenylindol-3-yl)butane-1,3-dione
    • 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-1,3-butanedione
    • 1,3-Butanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-
    • 1H-Indole, 3-(1,3-dioxobutyl)-1-methyl-2-phenyl-
    • AC1L2OOV
    • BRN 1484488
    • LS-45889
    • NSC295124
    • NSC-295124
    • NSC 295124
    • 62367-69-5
    • DTXSID50211407
    • Inchi: InChI=1S/C19H17NO2/c1-13(21)12-17(22)18-15-10-6-7-11-16(15)20(2)19(18)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
    • InChI Key: ZFXOHBAWEFYMBX-UHFFFAOYSA-N
    • SMILES: CC(=O)CC(=O)C1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 291.12601
  • Monoisotopic Mass: 291.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.1Ų
  • XLogP3: 3.1

Experimental Properties

  • PSA: 39.07

1-(1-methyl-2-phenyl-1H-indol-3-yl)butane-1,3-dione Related Literature

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